1-(p-Tolyl)isoquinolin-3(2H)-one

説明

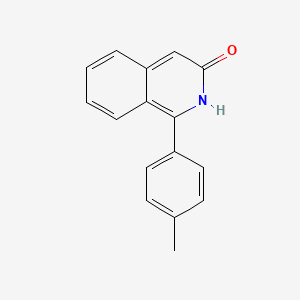

1-(p-Tolyl)isoquinolin-3(2H)-one is a heterocyclic compound featuring an isoquinolin-3(2H)-one core substituted with a para-methylphenyl (p-tolyl) group at position 1. The parent structure, 1(2H)-isoquinolinone (C₉H₇NO, MW 145.16 g/mol, CAS 491-30-5), is a bicyclic lactam with a fused benzene ring and a nitrogen-containing heterocycle .

特性

CAS番号 |

61561-63-5 |

|---|---|

分子式 |

C16H13NO |

分子量 |

235.28 g/mol |

IUPAC名 |

1-(4-methylphenyl)-2H-isoquinolin-3-one |

InChI |

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |

InChIキー |

JYLNXVBMBVDKTD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-(p-トルイル)イソキノリン-3(2H)-オンの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、p-トルイジンとフタル酸無水物の縮合、それに続く環化と酸化のステップです。反応条件は、多くの場合、酸性または塩基性触媒の使用と、イソキノリン環系の形成を促進するための高温を必要とします。

工業的生産方法: 工業的な設定では、1-(p-トルイル)イソキノリン-3(2H)-オンの生産は、高収率と高純度を確保するために連続フロープロセスを含む場合があります。自動化された反応器の使用と反応パラメータの精密な制御は、合成を最適化し、大規模生産に向けたスケーラビリティを実現できます。

化学反応の分析

反応の種類: 1-(p-トルイル)イソキノリン-3(2H)-オンは、次を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は、対応するキノンまたは他の酸化された誘導体に変換されて酸化される可能性があります。

還元: 還元反応は、この化合物をジヒドロイソキノリンなどの還元された形態に変換できます。

置換: 求電子置換反応と求核置換反応により、イソキノリン環にさまざまな官能基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。

置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬は、適切な条件下で使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はジヒドロイソキノリンを生成する可能性があります。

科学研究の応用

1-(p-トルイル)イソキノリン-3(2H)-オンは、科学研究でいくつかの応用があります。

化学: これは、より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗菌活性や抗癌活性など、潜在的な生物活性について研究されています。

医学: 薬物開発におけるファーマコフォアとしての使用を探求するために、研究が進められています。

産業: 染料、顔料、その他の特殊化学品の生産に使用されています。

科学的研究の応用

1-(p-Tolyl)isoquinolin-3(2H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

1-(p-トルイル)イソキノリン-3(2H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、または他の生体分子に結合して、その活性を調節できます。この相互作用は、酵素活性の阻害や細胞シグナル伝達経路の変化など、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物:

- 1-(p-トルイル)イソキノリン-3-カルボン酸

- 2-(3-p-トルイル-3H-ピロロ[2,3-c]イソキノリン-2-イル)エタノール

比較: 1-(p-トルイル)イソキノリン-3(2H)-オンは、その特定の構造的特徴と反応性によりユニークです。類似の化合物と比較して、化学的および生物学的特性が異なる可能性があり、特定の用途に価値があります。たとえば、さまざまな化学反応を起こす能力と、潜在的な生物活性は、他のイソキノリン誘導体とは異なります。

類似化合物との比較

Comparison with Similar Compounds

The biological and physicochemical properties of 1-(p-tolyl)isoquinolin-3(2H)-one are critically influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Structural Analogues with Modified Heterocycles

- 2-(Methyl(pyridin-2-yl)amino) Derivatives (e.g., C₁₇H₁₆N₃O): Pyridinylamino groups at position 2 introduce hydrogen-bonding capacity, which may improve receptor binding but complicate synthetic routes .

Fused-Ring Isoquinolinone Derivatives

- Pyrrolo[2,1-a]isoquinolin-3(2H)-ones (e.g., Trolline): These tetracyclic alkaloids (e.g., 8,9-dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one) exhibit bioactivity linked to their fused pyrrolidine and dihydroxyaryl moieties. However, their complex synthesis (e.g., gold/copper catalysis) contrasts with the simpler substitution strategies used for this compound .

- Triazolo[3,4-a]isoquinolin-3(2H)-ones: Fusion with a triazole ring (e.g., 2-(4-methylphenyl)-1,2,4-triazolo[3,4-a]isoquinolin-3(2H)-one, MW 275.30 g/mol) introduces additional hydrogen-bonding sites but reduces metabolic stability compared to non-fused derivatives .

Table 1: Key Comparative Data for Isoquinolinone Derivatives

*Calculated based on parent structure and substituent additions.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The p-tolyl group optimizes TNF-α inhibition by balancing electronic (methyl’s +I effect) and steric properties, whereas bulkier or electron-withdrawing groups disrupt target binding .

- Synthetic Accessibility: Non-fused derivatives like this compound are synthetically more accessible than fused alkaloids, which require enantioselective catalysis .

- Physicochemical Properties: Substituents like pyrrolidine or pyridinylamino groups improve solubility but may alter pharmacokinetics compared to the hydrophobic p-tolyl derivative .

生物活性

1-(p-Tolyl)isoquinolin-3(2H)-one is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 253.3 g/mol. The structure features a bicyclic isoquinoline framework, which contributes to its biological activities.

Biological Activities

Research has indicated that isoquinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Isoquinoline derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Cytotoxic effects on various cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

The biological activity of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as α-glucosidase, which is crucial in carbohydrate metabolism.

- Receptor Interaction : It may interact with cellular receptors, leading to altered signaling pathways that affect cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of isoquinoline derivatives, including this compound:

- Anticancer Study : A study demonstrated that derivatives of isoquinoline exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Anti-inflammatory Research : Another investigation revealed that certain isoquinoline derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields.

- Continuous Flow Reactors : These allow for better control over reaction conditions and improved product purity.

Table 2: Synthesis Methods Overview

| Method | Advantages | Reference |

|---|---|---|

| Microwave-Assisted | Increased yield and reduced reaction time | |

| Continuous Flow Reactors | Enhanced control over conditions |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Potential areas for exploration include:

- In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the isoquinoline structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。